4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid
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Overview
Description
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of aromatic-amino-acid aminotransferase, affecting amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the keto and hydroxy groups.
3,4-Dimethoxyphenethylamine: Contains an amine group instead of the keto and hydroxy groups.
3,4-Dimethoxyphenylpropionic acid: Similar but with a different aliphatic chain.
Uniqueness
4-(3,4-Dimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
80937-25-3 |
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Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14O6/c1-17-10-4-3-7(5-11(10)18-2)8(13)6-9(14)12(15)16/h3-5,9,14H,6H2,1-2H3,(H,15,16) |
InChI Key |
TVDDGJGRFUWERP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C(=O)O)O)OC |
Origin of Product |
United States |
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